4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine
Description
4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and an oxane (tetrahydropyran) moiety
Properties
IUPAC Name |
4-[[1-(oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4S/c19-23(20,14-16-6-2-4-10-22-16)18-7-3-1-5-15(18)13-17-8-11-21-12-9-17/h15-16H,1-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLNUGLNXYLJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCOCC2)S(=O)(=O)CC3CCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.
Attachment of the Oxane Group: The oxane moiety is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the oxane group.
Sulfonylation: The sulfonyl group is added through a reaction with a sulfonyl chloride, typically in the presence of a base such as triethylamine.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate diol and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in structural biology and drug discovery.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic activity, such as enzyme inhibitors or receptor antagonists.
Industry
Industrially, this compound can be used in the production of specialty chemicals. Its reactivity and stability make it suitable for use in the synthesis of polymers, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. The morpholine and piperidine rings can enhance the compound’s binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]piperidine: Similar structure but lacks the morpholine ring.
4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]pyrrolidine: Similar structure but contains a pyrrolidine ring instead of morpholine.
4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]piperazine: Similar structure but contains a piperazine ring.
Uniqueness
The presence of both morpholine and piperidine rings in 4-[[1-(Oxan-2-ylmethylsulfonyl)piperidin-2-yl]methyl]morpholine provides unique steric and electronic properties. This dual-ring system can enhance the compound’s ability to interact with multiple biological targets, making it more versatile in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
